Methyl 2,4-dichloroquinoline-3-carboxylate
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Overview
Description
Methyl 2,4-dichloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloroquinoline-3-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. A common synthetic route might include:
Chlorination: Starting with quinoline, chlorination at the 2 and 4 positions can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Esterification: The resulting dichloroquinoline can then be esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloroquinoline-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinoline: The parent compound of many derivatives with diverse biological activities.
2,4-Dichloroquinoline: A closely related compound with similar chemical properties.
Uniqueness
Methyl 2,4-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern and ester functional group, which can influence its reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H7Cl2NO2 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
methyl 2,4-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)14-10(8)13/h2-5H,1H3 |
InChI Key |
FVKNTLUNWXTDTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl |
Origin of Product |
United States |
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